

# A Comparative Guide to Bioequivalence Studies of Meloxicam Formulations Employing Meloxicam-d3

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Meloxicam-d3**

Cat. No.: **B562387**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of meloxicam formulations from various bioequivalence studies, with a specific focus on methodologies employing the stable isotope-labeled internal standard, **Meloxicam-d3**. The use of a deuterated internal standard is a robust analytical approach that ensures high accuracy and precision in quantifying meloxicam in biological matrices. This document summarizes key pharmacokinetic data, details experimental protocols, and presents a visual workflow to aid in the design and evaluation of future bioequivalence studies.

## Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters from bioequivalence studies of different meloxicam 15 mg tablet formulations. These studies were conducted in healthy adult volunteers under fasting conditions. The data presented allows for a direct comparison of the performance of test formulations against reference products.

Table 1: Pharmacokinetic Parameters of Meloxicam Formulations (Test vs. Reference)

| Study Reference                                      | Formulation      | Cmax (ng/mL)        | AUC0-t (ng·h/mL)    | Tmax (h)       | t½ (h)         |
|------------------------------------------------------|------------------|---------------------|---------------------|----------------|----------------|
| Pascual Laboratories, Inc. vs. Mobic® <sup>[1]</sup> | Test             | -                   | -                   | -              | -              |
| Reference                                            | -                | -                   | -                   | -              | -              |
| Melcam vs. Reference <sup>[2]</sup>                  | Test             | 1146.9              | 34499.0 (AUC0-∞)    | 5.00           | 18.29          |
| Reference                                            | 1064.8           | 33784.3 (AUC0-∞)    | 5.00                | 18.94          | -              |
| MEL-OD vs. Mobic® <sup>[3]</sup>                     | Test             | 1027.32 ± 251.91    | 34024.31 ± 11811.68 | 4.50           | -              |
| Reference                                            | 1151.89 ± 282.58 | 35137.66 ± 11970.47 | 4.50                | -              | -              |
| Generic vs. Mobic® <sup>[4]</sup>                    | Test             | -                   | -                   | -              | -              |
| Reference                                            | -                | -                   | -                   | -              | -              |
| Xobix® vs. Melfax® <sup>[5]</sup>                    | Test (Melfax®)   | 1023 ± 4.102        | 28367 (AUC0-72)     | 3.750 ± 1.469  | 13.319 ± 0.567 |
| Reference (Xobix®)                                   | 1051 ± 3.762     | 28667 (AUC0-72)     | 3.125 ± 1.004       | 13.694 ± 0.568 | -              |

Table 2: Bioequivalence Assessment Summary

| Study Reference                          | Parameter           | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval | Bioequivalent? |
|------------------------------------------|---------------------|---------------------------------------|-------------------------|----------------|
| Pascual Laboratories, Inc. vs. Mobic®[1] | AUC <sub>0-72</sub> | 104.07%                               | 100.26% - 108.03%       | Yes            |
| Cmax                                     | 103.34%             | 96.22% - 110.97%                      | Yes                     |                |
| Melcam vs. Reference[2]                  | AUC <sub>0-∞</sub>  | -                                     | 99.46% - 105.24%        | Yes            |
| Cmax                                     | -                   | 103.37% - 112.46%                     | Yes                     |                |
| MEL-OD vs. Mobic®[3]                     | AUC <sub>0-t</sub>  | 96.97%                                | 89.46% - 105.10%        | Yes            |
| Cmax                                     | 89.19%              | 82.58% - 96.32%                       | Yes                     |                |
| Indonesian Generic vs. Movi-Cox®[6]      | AUC <sub>0-72</sub> | 108.07%                               | 104.88% - 111.35%       | Yes            |
| Cmax                                     | 105.24%             | 97.72% - 113.34%                      | Yes                     |                |

## Detailed Experimental Protocols

The following protocols are based on methodologies reported in bioequivalence studies of meloxicam that utilized **Meloxicam-d3** as an internal standard.

### Bioanalytical Method using LC-MS/MS

This method is for the quantitative determination of meloxicam in human plasma.

- Internal Standard: **Meloxicam-d3**.[1]

- Sample Preparation:
  - To a tube containing a plasma sample, add 50  $\mu$ L of the internal standard solution (**Meloxicam-d3**, 4000 ng/mL).[[1](#)]
  - Add 200  $\mu$ L of 1.0 M hydrochloric acid and vortex for five seconds.[[1](#)]
  - Perform liquid-liquid extraction by adding 2 mL of methyl-tert-butyl ether and vortex mixing.[[1](#)]
  - Centrifuge the samples.
  - Transfer the organic layer to a clean tube and evaporate to dryness.
  - Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
- Chromatographic Conditions:
  - LC System: Agilent 1290 or equivalent.[[1](#)]
  - Column: A suitable C18 column.
  - Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a modifier like formic acid is typically used.[[7](#)]
  - Flow Rate: Appropriate for the column dimensions.
  - Injection Volume: Typically 5-10  $\mu$ L.
- Mass Spectrometric Conditions:
  - Mass Spectrometer: A triple quadrupole mass spectrometer.[[1](#)]
  - Ionization Mode: Electrospray Ionization (ESI) in positive mode.[[1](#)]
  - Multiple Reaction Monitoring (MRM) Transitions:
    - Meloxicam: m/z 352.0  $\rightarrow$  115.0[[1](#)]

- **Meloxicam-d3:** m/z 355.0 → 115.0[1]

- Data Analysis: The concentration of meloxicam in the samples is determined from a calibration curve constructed using the peak area ratio of the analyte to the internal standard.[1]

## Bioequivalence Study Design

A typical bioequivalence study for meloxicam formulations follows a standardized design.

- Study Design: A randomized, two-treatment, two-period, crossover design is commonly employed.[2][3][6] A sufficient washout period of at least 7 days is maintained between the two periods.[2][6]
- Subjects: Healthy adult male and/or female volunteers are recruited for the study.[2][3]
- Drug Administration: A single oral dose of the test and reference meloxicam formulations (e.g., 15 mg tablet) is administered to the subjects under fasting conditions.[2][3]
- Blood Sampling: Blood samples are collected at predefined time points before and after drug administration, typically up to 72 or 96 hours post-dose, to capture the complete pharmacokinetic profile.[1][3][6]
- Pharmacokinetic Analysis: Plasma concentrations of meloxicam are determined using a validated bioanalytical method. The following pharmacokinetic parameters are calculated using non-compartmental methods: Cmax, AUC0-t, AUC0-∞, Tmax, and t½.[6]
- Statistical Analysis: The 90% confidence intervals for the geometric mean ratios of Cmax and AUC of the test to the reference product are calculated. For bioequivalence to be concluded, these intervals must fall within the acceptance range of 80% to 125%. [2][6]

## Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow of a bioequivalence study for a meloxicam formulation.



[Click to download full resolution via product page](#)

Caption: Workflow of a typical meloxicam bioequivalence study.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [actamedicaphilippina.upm.edu.ph](http://actamedicaphilippina.upm.edu.ph) [actamedicaphilippina.upm.edu.ph]
- 2. Pharmacokinetic and bioequivalence study of meloxicam tablets in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioequivalence study of two meloxicam tablet formulations after single-dose administration in healthy Thai male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative pharmacokinetic and pharmacodynamic evaluation of branded and generic formulations of meloxicam in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [ptfarm.pl](http://ptfarm.pl) [ptfarm.pl]
- 6. [medwinpublisher.org](http://medwinpublisher.org) [medwinpublisher.org]
- 7. [researchgate.net](http://researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to Bioequivalence Studies of Meloxicam Formulations Employing Meloxicam-d3]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b562387#bioequivalence-studies-of-meloxicam-formulations-using-meloxicam-d3>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)